S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is an organic compound with a complex structure that includes both aromatic and thioester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate typically involves the reaction of 2-hydroxy-5-methoxybenzoic acid with ethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the thioester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds.
Scientific Research Applications
S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The aromatic and thioester groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzoic acid: Shares the methoxy and hydroxy functional groups but lacks the thioester group.
Ethanethiol: Contains the thiol group but lacks the aromatic structure.
S-[2-(2-Hydroxybenzoyl)phenyl] ethanethioate: Similar structure but without the methoxy group.
Uniqueness
S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate is unique due to the combination of its aromatic and thioester functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
106719-89-5 |
---|---|
Molecular Formula |
C16H14O4S |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
S-[2-(2-hydroxy-5-methoxybenzoyl)phenyl] ethanethioate |
InChI |
InChI=1S/C16H14O4S/c1-10(17)21-15-6-4-3-5-12(15)16(19)13-9-11(20-2)7-8-14(13)18/h3-9,18H,1-2H3 |
InChI Key |
VYJJJEPBPLKIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=CC=CC=C1C(=O)C2=C(C=CC(=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.